molecular formula C12H15Br B2766303 (2-Bromo-1-cyclobutylethyl)benzene CAS No. 1600621-20-2

(2-Bromo-1-cyclobutylethyl)benzene

Cat. No.: B2766303
CAS No.: 1600621-20-2
M. Wt: 239.156
InChI Key: XJYKCBIVZZJOFX-UHFFFAOYSA-N
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Description

(2-Bromo-1-cyclobutylethyl)benzene is an organic compound with the molecular formula C12H15Br. It is a white to pale yellow solid with a characteristic aromatic odor. This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-cyclobutylethyl)benzene typically involves the bromination of 1-cyclobutylethylbenzene. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-cyclobutylethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutylethylbenzene.

Scientific Research Applications

(2-Bromo-1-cyclobutylethyl)benzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of (2-Bromo-1-cyclobutylethyl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1-cyclobutylethyl)benzene
  • (2-Iodo-1-cyclobutylethyl)benzene
  • (2-Fluoro-1-cyclobutylethyl)benzene

Uniqueness

(2-Bromo-1-cyclobutylethyl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it distinct in various reactions .

Properties

IUPAC Name

(2-bromo-1-cyclobutylethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYKCBIVZZJOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CBr)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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